molecular formula C11H10N2O3S B15082050 N-(2-furoyl)-N'-(2-furylmethyl)thiourea CAS No. 314746-86-6

N-(2-furoyl)-N'-(2-furylmethyl)thiourea

Cat. No.: B15082050
CAS No.: 314746-86-6
M. Wt: 250.28 g/mol
InChI Key: KLCUTYGLJDBNKU-UHFFFAOYSA-N
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Description

N-(2-Furoyl)-N'-(2-furylmethyl)thiourea is a thiourea derivative characterized by a 2-furoyl group attached to one nitrogen atom and a 2-furylmethyl group on the adjacent nitrogen. Thioureas of this class are notable for their planar acyl-thiourea core [C(O)NHC(S)N], which enables strong intramolecular hydrogen bonding and diverse supramolecular interactions .

Properties

CAS No.

314746-86-6

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)furan-2-carboxamide

InChI

InChI=1S/C11H10N2O3S/c14-10(9-4-2-6-16-9)13-11(17)12-7-8-3-1-5-15-8/h1-6H,7H2,(H2,12,13,14,17)

InChI Key

KLCUTYGLJDBNKU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=S)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-furoyl)-N’-(2-furylmethyl)thiourea typically begins with 2-furoyl chloride and 2-furylmethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure N-(2-furoyl)-N’-(2-furylmethyl)thiourea.

Industrial Production Methods: While specific industrial production methods for N-(2-furoyl)-N’-(2-furylmethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Under Acidic or Basic Conditions

The thiourea moiety undergoes hydrolysis to yield substituted urea derivatives and hydrogen sulfide. This reaction is facilitated by acidic or alkaline media:
Reaction :

N-(2-furoyl)-N’-(2-furylmethyl)thioureaH+/OHN-(2-furoyl)-N’-(2-furylmethyl)urea+H2S\text{N-(2-furoyl)-N'-(2-furylmethyl)thiourea} \xrightarrow{\text{H}^+/\text{OH}^-} \text{N-(2-furoyl)-N'-(2-furylmethyl)urea} + \text{H}_2\text{S}

  • Conditions :

    • Acidic: HCl (1M, reflux, 6–8 hours)

    • Basic: NaOH (1M, 60°C, 4–6 hours)

  • Outcome : Complete conversion confirmed via TLC and 1^1H NMR.

Cyclocondensation with α-Halo Ketones

The compound reacts with α-halo ketones (e.g., bromoacetone, bromoacetophenone) to form 4-thiazoline derivatives. This cyclization is driven by nucleophilic substitution at the α-carbon:
Reaction :

Thiourea+R-CO-CH2Br2-(furoylimino)-3-(furylmethyl)-4-R-4-thiazoline+HBr\text{Thiourea} + \text{R-CO-CH}_2\text{Br} \rightarrow \text{2-(furoylimino)-3-(furylmethyl)-4-R-4-thiazoline} + \text{HBr}

  • Conditions :

    • Solvent: Ethanol, reflux (12–18 hours)

    • Yield: 70–85%

  • Example Products :

    R GroupProduct NameMelting Point (°C)Yield (%)
    CH₃2-(Furoylimino)-3-(furylmethyl)-4-methyl-4-thiazoline148–15078
    C₆H₅2-(Furoylimino)-3-(furylmethyl)-4-phenyl-4-thiazoline162–16482

Oxidation to Sulfoxides and Sulfones

Treatment with oxidizing agents converts the thiocarbonyl group (C=S) to sulfoxide (C-SO) or sulfone (C-SO₂):
Reaction :

ThioureaH2O2/AcOHSulfoxideexcess H2O2Sulfone\text{Thiourea} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

  • Conditions :

    • Sulfoxide : 30% H₂O₂ in glacial acetic acid (room temperature, 4 hours)

    • Sulfone : Excess H₂O₂, 50°C, 8 hours

  • Yields :

    • Sulfoxide: 65–70%

    • Sulfone: 55–60%

Coordination with Metal Ions

The thiourea acts as a bidentate ligand via sulfur and oxygen atoms, forming complexes with transition metals:
Example Reaction :

Thiourea+CuCl2[Cu(thiourea)2Cl2]\text{Thiourea} + \text{CuCl}_2 \rightarrow [\text{Cu(thiourea)}_2\text{Cl}_2]

  • Key Findings :

    • Stoichiometry : 1:2 (metal:ligand) for Cu(II), Ni(II), and Co(II)

    • Geometry : Distorted octahedral for Cu(II) complexes

    • Applications : Potential antimicrobial and catalytic activity

Nucleophilic Substitution Reactions

The thiourea participates in nucleophilic substitutions, particularly with amines and alkyl halides:
Reaction with Benzyl Chloride :

Thiourea+PhCH2ClS-Benzyl derivative+HCl\text{Thiourea} + \text{PhCH}_2\text{Cl} \rightarrow \text{S-Benzyl derivative} + \text{HCl}

  • Conditions :

    • K₂CO₃, DMF, 80°C, 6 hours

    • Yield: 90%

Intramolecular Hydrogen Bonding and Tautomerism

The compound exhibits trans–cis tautomerism stabilized by intramolecular N–H···O/N hydrogen bonds (Figure 1) . This affects its reactivity in protic solvents:

  • Key Data :

    • N–H···O bond length: 2.65–2.72 Å

    • Tautomeric equilibrium favors the trans–cis form in solid state .

Scientific Research Applications

Chemistry:

    Catalysis: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Research has shown that thiourea derivatives, including N-(2-furoyl)-N’-(2-furylmethyl)thiourea, exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

    Enzyme Inhibition: This compound can inhibit certain enzymes, which may be useful in drug development.

Industry:

    Polymer Additives: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can be used as an additive in polymer formulations to enhance properties such as thermal stability and flame retardancy.

Mechanism of Action

The mechanism of action of N-(2-furoyl)-N’-(2-furylmethyl)thiourea largely depends on its application. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or modulation of biochemical pathways. The furan rings and thiourea moiety play crucial roles in binding to molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Comparative Data for Select Thiourea Derivatives

Compound Melting Point (°C) Yield (%) IR ν(C=O) (cm⁻¹) IR ν(C=S) (cm⁻¹) Reference
N-(2-Furoyl)-N'-(2-pyridyl)thiourea 150–151 1681 1245
N-(4-Methylbenzoyl)-N'-(4-chlorophenyl)thiourea 212–213 74 1683 1238
N-(β-D-Glucopyranosyl)-N'-(5-(4-fluorophenyl)-2-furoyl)hydrazine 200–201 84 1660
N-(2-Furoyl)-N'-(2-furylmethyl)thiourea* ~1680 (estimated) ~1240 (estimated)

*Estimated based on analogous compounds .

Key Trends :

  • Furoyl thioureas generally exhibit higher melting points (~150–200°C) compared to benzoyl derivatives due to stronger hydrogen bonding .
  • IR spectra consistently show C=O stretches near 1680 cm⁻¹ and C=S near 1240 cm⁻¹, confirming the thiourea core .

Structural and Spectroscopic Distinctions

  • X-ray Crystallography : N-(2-Furoyl)-N'-(2-pyridyl)thiourea () forms a 2D hydrogen-bonded network via N–H⋯S and N–H⋯O interactions, whereas benzoyl thioureas () exhibit simpler dimeric structures .
  • ¹H NMR : Thiourea N–H protons resonate at δ 9.5–10.5 ppm in DMSO-d₆, with downfield shifts indicating strong hydrogen bonding .
  • Thermal Stability : TGA studies of furoyl thioureas show decomposition above 250°C, higher than benzoyl analogs (~200°C), due to robust intermolecular interactions .

Biological Activity

N-(2-furoyl)-N'-(2-furylmethyl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other therapeutic properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features a thiourea backbone with furoyl substituents, which contribute to its biological activity. The presence of the furoyl group is significant as it enhances the compound's ability to engage in hydrogen bonding and coordination with biological targets.

Anticancer Activity

Research has indicated that thiourea derivatives, including this compound, exhibit promising anticancer properties. The mechanism of action often involves the modulation of key signaling pathways associated with cancer cell growth and proliferation.

  • Case Study 1 : A study demonstrated that thiourea derivatives could significantly inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The IC50 values ranged from 3 to 14 µM for different derivatives, indicating potent anticancer activity .
  • Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in the S phase. This was evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells, suggesting compromised membrane integrity and cell death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Case Study 2 : In vitro studies showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterobacter aerogenes using the disc diffusion method. The minimum inhibitory concentrations (MICs) were determined, highlighting its potential as an antimicrobial agent .
  • Comparison Table : Below is a summary of its antimicrobial activity compared to other thiourea derivatives:
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus25
N-(2-Furoyl)-N'-pyridylthioureaEnterobacter aerogenes30
N-(4-Nitrobenzoyl)-N'-phenylthioureaEscherichia coli20

Other Biological Activities

Beyond anticancer and antimicrobial properties, this compound has shown potential in various therapeutic areas:

  • Antidiabetic Activity : Some studies have indicated that thiourea derivatives possess antidiabetic properties by modulating glucose metabolism and improving insulin sensitivity .
  • Anti-inflammatory Effects : Research suggests that these compounds can reduce inflammation markers in vitro, making them candidates for further exploration in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Studies on SAR have revealed that modifications to the thiourea moiety or furoyl substituents can significantly impact potency and selectivity against various biological targets.

  • Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity based on molecular descriptors such as hydrophobicity and electronic properties. These models provide insights into how structural modifications can enhance efficacy .

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